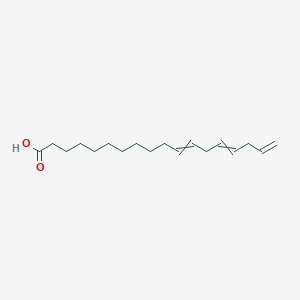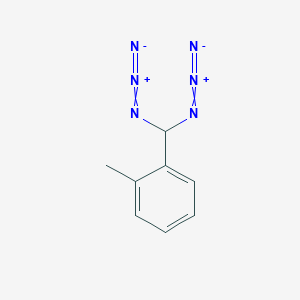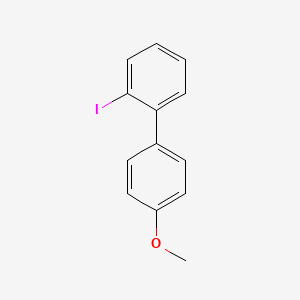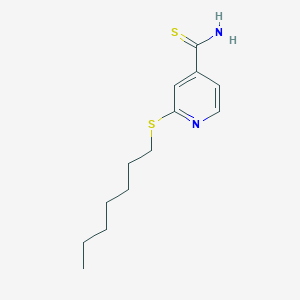
Octadeca-11,14,17-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadeca-11,14,17-trienoic acid is a polyunsaturated fatty acid with three conjugated double bonds located at the 11th, 14th, and 17th carbon positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-11,14,17-trienoic acid typically involves the dehydrogenation of precursor fatty acids. One common method is the enzymatic oxidation of octadeca-9,12,15-trienoic acid (α-linolenic acid) using specific desaturase enzymes
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as plant oils. For example, tung oil and bitter gourd oil are rich sources of conjugated linolenic acids, including this compound . The extraction process typically involves solvent extraction followed by purification using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Octadeca-11,14,17-trienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: The double bonds in this compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Hydrogenation reactions using hydrogen gas and metal catalysts such as palladium or nickel are commonly employed.
Substitution: Halogenation reactions using halogens like chlorine or bromine can occur at the double bonds.
Major Products Formed
Oxidation: Hydroperoxides, hydroxylated fatty acids, and other oxygenated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Applications De Recherche Scientifique
Octadeca-11,14,17-trienoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds and polymers.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of drying oils, coatings, and resins.
Mécanisme D'action
The mechanism of action of octadeca-11,14,17-trienoic acid involves its incorporation into cellular lipids and subsequent oxidation to form lipid hydroperoxides. These hydroperoxides can induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides . The compound targets acyl-CoA synthetase long-chain isoform 1, which promotes its incorporation into neutral lipids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadeca-9,11,13-trienoic acid: Another conjugated linolenic acid with double bonds at different positions.
Octadeca-9,12,15-trienoic acid (α-linolenic acid): A non-conjugated linolenic acid with double bonds at the 9th, 12th, and 15th positions.
Octadeca-11,13,15-trienoic acid: A similar compound with double bonds at the 11th, 13th, and 15th positions.
Uniqueness
Octadeca-11,14,17-trienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
143921-54-4 |
|---|---|
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
octadeca-11,14,17-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2,4-5,7-8H,1,3,6,9-17H2,(H,19,20) |
Clé InChI |
LFCMMUZYHKOHEK-UHFFFAOYSA-N |
SMILES canonique |
C=CCC=CCC=CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)

![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide](/img/structure/B12561735.png)
![7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol](/img/structure/B12561741.png)
![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)

![4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B12561774.png)
![1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B12561776.png)
![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)

![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)

